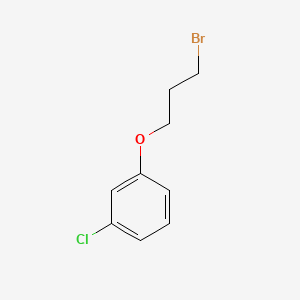

1-(3-Bromopropoxy)-3-chlorobenzene

Description

Contextualization within the Landscape of Advanced Synthetic Intermediates

1-(3-Bromopropoxy)-3-chlorobenzene is a halogenated aromatic ether that has garnered attention in the field of organic chemistry as an advanced synthetic intermediate. Its structure, featuring a chlorobenzene (B131634) ring connected to a bromopropoxy chain, renders it a bifunctional molecule with distinct reactive sites. This dual reactivity allows for sequential and selective chemical transformations, making it a valuable building block for the construction of more complex molecular architectures.

The presence of both a bromoalkane and a chloroarene within the same molecule provides chemists with the flexibility to engage in a variety of coupling and substitution reactions. The bromo group, being part of an alkyl chain, is susceptible to nucleophilic substitution, while the chloro group on the aromatic ring can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, often under different catalytic conditions. This differential reactivity is a key aspect of its utility as an advanced intermediate, enabling the controlled, stepwise assembly of target molecules.

Synthetic intermediates, or building blocks, are crucial in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. abcr.com These molecules serve as the foundational pieces from which larger, more functional compounds are constructed. abcr.com this compound fits well within this classification, offering a pre-functionalized aromatic core that can be elaborated upon to generate diverse libraries of compounds for screening and development.

Strategic Importance and General Overview of Synthetic Utility

The strategic importance of this compound lies in its role as a versatile linker and scaffold in the synthesis of a variety of organic compounds. The 3-chlorophenyl ether moiety provides a stable aromatic core that can be a key structural feature in pharmacologically active molecules or advanced materials. The three-carbon propoxy chain offers conformational flexibility and acts as a spacer between the aromatic ring and another functional group introduced via reaction at the bromine-bearing carbon.

Its utility is demonstrated in the synthesis of diaryl ethers and related structures. For instance, the bromine atom can be displaced by a phenoxide nucleophile to form a diaryl ether, a common motif in natural products and pharmaceuticals. Subsequently, the chlorine atom on the aromatic ring can be used as a handle for further functionalization, such as the introduction of carbon-carbon or carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. This stepwise approach allows for the convergent synthesis of complex molecules, which is often more efficient than linear synthetic routes.

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for designing reaction conditions and for the purification of products derived from this intermediate.

| Property | Value |

| Molecular Formula | C₉H₁₀BrClO |

| Molecular Weight | 249.53 g/mol scbt.com |

| Appearance | Colorless liquid fishersci.nl |

| Boiling Point | 139-148 °C at 8.0 mmHg fishersci.nl |

| Refractive Index | 1.5570 to 1.559 fishersci.nl |

| CAS Number | 37142-46-4 scbt.com |

The compound's structure and reactivity make it a valuable tool for chemists engaged in the discovery of new bioactive compounds and functional materials. Its ability to participate in a range of chemical transformations underscores its significance as a key building block in contemporary organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromopropoxy)-3-chlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClO/c10-5-2-6-12-9-4-1-3-8(11)7-9/h1,3-4,7H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKLHPFBHSJVLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370579 | |

| Record name | 1-(3-bromopropoxy)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37142-46-4 | |

| Record name | 1-(3-Bromopropoxy)-3-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37142-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-bromopropoxy)-3-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-bromopropoxy)-3-chlorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Chemical Preparation of 1 3 Bromopropoxy 3 Chlorobenzene

Detailed Examination of Established Synthetic Pathways

The most established and widely utilized method for the synthesis of 1-(3-bromopropoxy)-3-chlorobenzene is the Williamson ether synthesis. byjus.comwikipedia.org This method is valued for its reliability and versatility in forming the ether linkage. The reaction involves the nucleophilic substitution of a halide by an alkoxide ion. In this specific synthesis, 3-chlorophenol (B135607) is converted to its corresponding phenoxide, which then reacts with 1,3-dibromopropane.

Mechanistic Investigations of Etherification Reactions

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com The process begins with the deprotonation of the hydroxyl group of 3-chlorophenol by a suitable base to form the more nucleophilic 3-chlorophenoxide ion. youtube.com

This phenoxide then acts as the nucleophile, attacking one of the primary carbon atoms of 1,3-dibromopropane. The attack occurs from the backside of the carbon-bromine bond, leading to a transition state where the new carbon-oxygen bond is forming concurrently as the carbon-bromine bond is breaking. wikipedia.org The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether, this compound.

Given that the substrate, 1,3-dibromopropane, is a primary alkyl halide, the SN2 pathway is highly favored over competing elimination reactions. masterorganicchemistry.compw.live The primary nature of the electrophilic carbon minimizes steric hindrance, allowing for an efficient nucleophilic attack. masterorganicchemistry.com

Optimized Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. Key parameters that are optimized include the choice of base, solvent, temperature, and reaction time. Strong bases are typically required to ensure the complete formation of the phenoxide ion. numberanalytics.com Polar aprotic solvents are often preferred as they can solvate the cation of the base without solvating the nucleophilic phenoxide, thus enhancing its reactivity. numberanalytics.comnumberanalytics.com

The following table outlines typical optimized conditions for Williamson ether synthesis applicable to the preparation of this compound, based on general principles and related syntheses.

| Parameter | Condition | Rationale for Optimization |

|---|---|---|

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃), Potassium Hydroxide (KOH) | Strong bases ensure complete deprotonation of the phenol, maximizing the concentration of the nucleophilic phenoxide. numberanalytics.comnumberanalytics.com |

| Solvent | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Polar aprotic solvents enhance the nucleophilicity of the alkoxide by solvating the counter-ion, leading to faster reaction rates. numberanalytics.com |

| Temperature | 50-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. byjus.com |

| Reactant | 1,3-dibromopropane | A primary alkyl halide is used to favor the SN2 mechanism and avoid elimination side-products. masterorganicchemistry.compw.live |

Development and Evaluation of Novel Synthetic Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for ether synthesis. These novel approaches often involve the use of catalytic systems and adherence to the principles of green chemistry.

Exploration of Catalytic Systems in Synthesis

To overcome the challenges of traditional ether synthesis, such as the need for strong bases and harsh conditions, various catalytic systems have been explored.

Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is particularly effective for reactions involving reactants that are soluble in different, immiscible phases, such as an aqueous phase containing the phenoxide salt and an organic phase containing the alkyl halide. ijirset.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the 1,3-dibromopropane. ijirset.com This method can lead to faster reactions, higher yields, and the elimination of the need for expensive and hazardous anhydrous solvents. ijirset.com Catalysts like polyethylene (B3416737) glycol (PEG) have also been used effectively under solvent-free conditions. tandfonline.com

Other Catalytic Systems: For certain etherification reactions, metal-based catalysts have been investigated. For instance, copper-catalyzed O-alkylation of phenols has been described, proceeding under mild conditions. rsc.org In some specific cases, silver oxide (Ag₂O) has been used as a mild activating agent in place of a strong base, which can be beneficial for sensitive substrates. libretexts.org

Application of Sustainable and Green Chemistry Principles in Production

The principles of green chemistry aim to reduce the environmental impact of chemical processes. ajgreenchem.com In the context of synthesizing this compound, these principles have been applied through several innovative techniques.

Microwave-Assisted Synthesis: One of the most significant advancements is the use of microwave irradiation to accelerate the reaction. ajgreenchem.com Microwave-assisted Williamson ether synthesis can dramatically reduce reaction times from hours to mere minutes and often leads to higher yields and cleaner products. organic-chemistry.orgbenthamscience.com This technique provides rapid and uniform heating, often allowing for reactions to be conducted in greener solvents or even under solvent-free conditions. ajgreenchem.comtsijournals.com

Sustainable Solvents and Solvent-Free Conditions: The choice of solvent is a critical aspect of green chemistry. Efforts have been made to replace traditional volatile organic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and its use is often enabled by phase-transfer catalysis. ijirset.com Polyethylene glycol (PEG) has also been shown to be an effective and recyclable solvent for etherification reactions. researchgate.net Furthermore, performing the reaction under solvent-free conditions, for instance by grinding the reactants together with a solid base and a catalyst, represents a highly sustainable approach that minimizes waste. researchgate.netacs.org

The following table summarizes some of the novel and green approaches applicable to the synthesis of this compound.

| Approach | Key Features | Advantages |

|---|---|---|

| Phase-Transfer Catalysis (PTC) | Use of catalysts like quaternary ammonium salts or PEG. | Facilitates reaction between different phases, allows use of water as a solvent, milder conditions. ijirset.comtandfonline.com |

| Microwave-Assisted Synthesis | Application of microwave irradiation for heating. | Drastically reduced reaction times, increased yields, potential for solvent-free reactions. ajgreenchem.comorganic-chemistry.orgbenthamscience.com |

| Solvent-Free Synthesis | Reactants are ground together, often with a solid support or catalyst. | Eliminates solvent waste, simplifies workup, reduces environmental impact. researchgate.net |

| Use of Greener Solvents | Replacement of hazardous solvents with alternatives like water or PEG. | Improved safety and reduced environmental pollution. ijirset.comresearchgate.net |

Mechanistic and Kinetic Investigations of Reactions Involving 1 3 Bromopropoxy 3 Chlorobenzene

Reactivity Analysis at the Bromopropyl Moiety

The bromopropyl group is the more reactive site of 1-(3-bromopropoxy)-3-chlorobenzene under typical nucleophilic conditions. Its reactivity is primarily governed by nucleophilic substitution and elimination reactions.

Comprehensive Studies on Nucleophilic Substitution Dynamics and Scope

The primary alkyl bromide in the bromopropyl chain is highly susceptible to nucleophilic substitution, predominantly via an S(_N)2 mechanism. This bimolecular process involves the direct attack of a nucleophile on the carbon atom bearing the bromine, leading to the displacement of the bromide ion in a single, concerted step.

The rate of these substitution reactions is dependent on several factors, including the concentration of both the substrate and the nucleophile, the nature of the solvent, and the strength of the nucleophile. A generalized rate equation for this process can be expressed as:

Rate = k[this compound][Nucleophile]

A variety of nucleophiles can be employed, leading to a diverse range of products. The following table illustrates the expected products from reactions with common nucleophiles.

| Nucleophile | Reagent Example | Product |

| Hydroxide | Sodium Hydroxide (NaOH) | 3-(3-Chlorophenoxy)propan-1-ol |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 1-Chloro-3-(3-methoxypropoxy)benzene |

| Cyanide | Sodium Cyanide (NaCN) | 4-(3-Chlorophenoxy)butanenitrile |

| Azide | Sodium Azide (NaN₃) | 1-(3-Azidopropoxy)-3-chlorobenzene |

| Amine | Ammonia (NH₃) | 3-(3-Chlorophenoxy)propan-1-amine |

Detailed Examination of Elimination Reaction Pathways

In the presence of strong, sterically hindered bases, this compound can undergo elimination reactions, primarily following the E2 mechanism. This pathway competes with the S(_N)2 reaction and involves the abstraction of a proton from the carbon atom adjacent to the bromine-bearing carbon (the β-carbon), with the simultaneous departure of the bromide ion.

The regioselectivity of this elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene. However, in this specific case, elimination leads to the formation of 1-chloro-3-(prop-2-en-1-yloxy)benzene. The use of a bulky base, such as potassium tert-butoxide, would favor the E2 pathway over S(_N)2.

Reactivity Profile of the Chlorobenzene (B131634) Component

The chlorobenzene moiety of the molecule is significantly less reactive than the bromopropyl group towards nucleophilic attack under standard conditions. However, it can participate in specialized reactions such as cross-coupling and, under forcing conditions, nucleophilic aromatic substitution.

Investigations into Cross-Coupling Chemistry (e.g., C-C, C-N, C-O Bond Formations)

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new bonds at the aryl chloride position. The stability of the carbon-chlorine bond makes these reactions challenging compared to those with aryl bromides or iodides, often requiring specialized catalyst systems. rsc.org

The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

A representative Suzuki-Miyaura reaction is shown below:

Reaction Scheme: Suzuki-Miyaura Coupling

Where Ar represents an aryl group.

Analysis of Nucleophilic Aromatic Substitution (S(_N)Ar) Reaction Mechanisms

Nucleophilic aromatic substitution (S(_N)Ar) on the chlorobenzene ring is generally difficult due to the electron-rich nature of the aromatic system. researchgate.net Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.gov In this compound, the chloro substituent is not activated by such groups.

Therefore, S(_N)Ar reactions would necessitate harsh conditions, such as high temperatures and pressures, and the use of very strong nucleophiles. The mechanism proceeds via an addition-elimination pathway, where the nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate, followed by the loss of the chloride ion to restore aromaticity.

Intramolecular Cyclization and Rearrangement Studies

The presence of a nucleophilic oxygen atom in the propoxy chain and an electrophilic carbon at the end of the same chain allows for the possibility of intramolecular cyclization. Treatment of this compound with a non-nucleophilic base can facilitate an intramolecular Williamson ether synthesis.

This reaction proceeds via an intramolecular S(_N)2 mechanism, where the phenoxide, formed in situ, acts as the nucleophile, attacking the carbon bearing the bromine. The result is the formation of a six-membered heterocyclic ring, specifically a chromane (B1220400) derivative. The formation of such cyclic structures is often thermodynamically favored. organic-chemistry.org

Reaction Scheme: Intramolecular Cyclization

The kinetics of this intramolecular cyclization would be expected to follow first-order kinetics, as the reaction rate would depend solely on the concentration of the substrate once the phenoxide is formed.

Systematic Mapping of Multifunctional Group Reactivity

The inherent reactivity of the individual functional groups present in this compound can be inferred from general principles of organic chemistry and studies on related, yet distinct, molecules. The compound features a propyl bromide moiety, a chlorobenzene ring, and an ether linkage, each susceptible to different types of chemical transformations.

The alkyl bromide portion is a primary alkyl halide, making it a suitable substrate for nucleophilic substitution reactions (SN2). The carbon atom adjacent to the bromine is electrophilic and would be the primary site of attack for a wide range of nucleophiles.

The chlorobenzene portion of the molecule is an aryl halide. The chlorine atom is an ortho-, para- director for electrophilic aromatic substitution, although it is a deactivating group due to its inductive electron-withdrawing effect. vaia.com This deactivation makes the aromatic ring less susceptible to electrophilic attack compared to unsubstituted benzene (B151609). vaia.com The carbon-chlorine bond on an aromatic ring is significantly stronger than an alkyl-halogen bond, making it less reactive towards nucleophilic aromatic substitution unless under harsh conditions or if activated by strong electron-withdrawing groups in the ortho or para positions.

The ether linkage (-O-CH2-) is generally stable under many reaction conditions but can be cleaved by strong acids like HBr or HI.

A systematic mapping of reactivity would involve competitive reactions to determine the relative rates of reaction at each functional group. For instance, reacting this compound with a nucleophile could potentially lead to substitution at the propyl chain or, under specific conditions, at the aromatic ring. The outcome would depend on the nature of the nucleophile, solvent, and reaction temperature.

Similarly, subjecting the compound to conditions for electrophilic aromatic substitution would test the reactivity of the substituted benzene ring. The directing effects of the chloro and the 3-bromopropoxy groups would influence the regioselectivity of such reactions.

While kinetic data for the reactions of chlorobenzene with various radicals have been studied, and the properties of 1-bromo-3-chlorobenzene (B44181) are documented, this information does not directly translate to the more complex system of this compound where intramolecular interactions and the interplay between the different functional groups could significantly alter reactivity. scispace.comnih.govsigmaaldrich.com For example, the crystal structure of the isomeric 1-(3-bromopropoxy)-4-chlorobenzene (B1267353) has been reported, but this provides structural information rather than kinetic or mechanistic data on its reactivity. nih.govnih.gov

Without dedicated experimental studies on this compound, a detailed and data-supported systematic mapping of its multifunctional group reactivity remains an area for future investigation.

Strategic Applications of 1 3 Bromopropoxy 3 Chlorobenzene in Complex Organic Synthesis

Role as a Versatile Building Block for Diverse Heterocyclic Scaffolds

The structure of 1-(3-Bromopropoxy)-3-chlorobenzene, with its terminal electrophilic bromine atom and the potential for reactions on the aromatic ring, makes it an ideal starting material for the synthesis of various heterocyclic systems. The three-carbon propoxy linker offers the flexibility to form five- or six-membered rings, which are prevalent in biologically active compounds and functional materials.

The primary utility of the bromopropoxy group lies in its ability to undergo nucleophilic substitution reactions. By reacting with a variety of dinucleophiles, such as those containing nitrogen, oxygen, or sulfur atoms, a range of heterocyclic cores can be accessed. For instance, reaction with primary amines or hydrazines can lead to the formation of N-substituted piperidines or other saturated nitrogen-containing heterocycles, which are key components of many pharmaceuticals. Similarly, reaction with diols or dithiols can pave the way for the synthesis of oxygen- and sulfur-containing heterocyclic systems, respectively.

While specific, extensively documented examples of its direct application in the synthesis of a wide range of heterocycles are not prevalent in readily available literature, the inherent reactivity of its functional groups suggests a high potential for such transformations. The chloro-substituted phenyl ring can also be further functionalized, for example, through cross-coupling reactions, to introduce additional diversity into the final heterocyclic product.

Intermediate in the Construction of Advanced Polyfunctional Molecules

The distinct reactivity of the two halogen atoms in this compound allows for its sequential functionalization, making it a valuable intermediate in the synthesis of complex, polyfunctional molecules. The alkyl bromide is significantly more reactive towards nucleophilic substitution than the aryl chloride. This difference in reactivity enables chemists to selectively introduce a functional group at the terminus of the propoxy chain without affecting the chlorobenzene (B131634) ring.

This initial functionalization can be followed by a second transformation at the aromatic ring. The chlorine atom can participate in a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This two-step strategy allows for the controlled and predictable assembly of molecules with multiple, distinct functional domains. For example, the propoxy chain could be attached to a biomolecule or a polymer, while the chlorobenzene ring could be modified to tune the electronic properties or to introduce a site for further conjugation. This modular approach is highly desirable in fields such as medicinal chemistry and materials science, where precise control over molecular structure is paramount.

Contribution to the Synthesis of Architecturally Challenging Organic Frameworks

The development of architecturally complex organic frameworks, including molecular cages, macrocycles, and other three-dimensional structures, often relies on the use of rigid or semi-rigid building blocks with defined geometries and reactive handles. The 3-chlorophenyl group of this compound provides a degree of conformational rigidity, while the propoxy chain offers a flexible linker.

This combination of features makes it a potentially useful component in the design and synthesis of such intricate structures. For instance, by reacting the bromo-functionalized end with a complementary reactive group on another molecule, it can be incorporated as a strut or a linker in a larger assembly. While detailed research on its specific use in the construction of architecturally challenging frameworks is not widely published, its structural motifs are analogous to those found in building blocks for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

Utilization in the Preparation of Precursors for Research Compounds

In the realm of chemical research and drug discovery, the availability of novel precursors is crucial for the exploration of new chemical space. This compound serves as a valuable precursor for a variety of research compounds due to its readily modifiable structure.

The bromo- and chloro-substituents can be transformed into a wide range of other functional groups. For example, the bromide can be converted to an azide, a thiol, or a phosphonium (B103445) salt, opening up avenues for click chemistry, thiol-ene reactions, or Wittig reactions, respectively. The aryl chloride can be subjected to nucleophilic aromatic substitution under specific conditions or used in cross-coupling reactions to introduce cyano, amino, or other aryl groups. This versatility allows for the generation of a library of derivatives from a single starting material, which can then be screened for desired biological or material properties.

| Compound | CAS Number | Molecular Formula | Potential Transformation |

| 1-(3-Azidopropoxy)-3-chlorobenzene | Not available | C9H10ClN3O | Click Chemistry |

| S-(3-(3-Chlorophenoxy)propyl) ethanethioate | Not available | C11H13ClO2S | Thiol-ene reactions |

| (3-(3-Chlorophenoxy)propyl)triphenylphosphonium bromide | Not available | C27H25BrClOP | Wittig reactions |

| 3-(3-Chlorophenoxy)propan-1-amine | Not available | C9H12ClNO | Further derivatization |

This table represents potential derivatives and is for illustrative purposes.

Exploration in Materials Science Research as Monomers or Ligands

The dual functionality of this compound also lends itself to applications in materials science. The presence of a polymerizable group (or a group that can be converted into one) and a functional handle makes it a candidate for the synthesis of functional polymers. For instance, the terminal bromide could initiate a living polymerization, while the chlorophenyl group could serve as a site for post-polymerization modification.

Furthermore, the ether linkage and the aromatic ring can act as coordinating sites for metal ions, suggesting its potential use as a ligand in the synthesis of coordination polymers or metal complexes with interesting catalytic or photophysical properties. The chloro substituent can influence the electronic properties of the aromatic ring, thereby tuning the coordination environment and the properties of the resulting metal complex. Although specific examples of its use as a monomer or ligand in published materials science research are limited, its structural characteristics align with the design principles for creating advanced materials.

Computational Chemistry and Theoretical Studies on 1 3 Bromopropoxy 3 Chlorobenzene

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical analysis, particularly using methods like Density Functional Theory (DFT), is fundamental to understanding the electronic characteristics of a molecule. researchgate.netbookpi.org These calculations reveal the distribution of electrons, the energies of molecular orbitals, and the nature of chemical bonds, which collectively dictate the molecule's reactivity and physical properties.

For 1-(3-bromopropoxy)-3-chlorobenzene, the electronic structure is primarily influenced by the interplay between the electron-withdrawing chloro group on the aromatic ring and the flexible bromopropoxy side chain. The chlorine atom, through its inductive effect, lowers the energy of the molecular orbitals and modulates the electron density of the benzene (B151609) ring. The molecular electrostatic potential (MEP) map, a key output of these calculations, would visualize the electron-rich and electron-poor regions of the molecule. bookpi.orgchemrxiv.org It is expected that the region around the ether oxygen would be electron-rich (a site for electrophilic attack), while a positive electrostatic potential, known as a σ-hole, would be present on the outer side of the bromine atom along the C-Br bond axis, making it a site for nucleophilic interaction or halogen bonding. arxiv.org

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting chemical reactivity. The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the ether oxygen, indicating these are the likely sites for oxidation or reaction with electrophiles. The LUMO is expected to have significant contributions from the antibonding orbitals of the C-Cl and C-Br bonds, suggesting these are the sites susceptible to nucleophilic attack or electron acceptance. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. chemrxiv.orgmdpi.com

Table 1: Predicted Electronic Properties of this compound from Theoretical Calculations This table presents hypothetical data based on typical values obtained for analogous halogenated aryl ethers from DFT calculations.

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates energy of the most available electrons; site for electrophilic attack. |

| LUMO Energy | -0.8 eV | Indicates energy of the lowest available electron state; site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability; a larger gap implies higher stability. mdpi.com |

| Dipole Moment | ~2.1 D | Quantifies the overall polarity of the molecule, affecting solubility and intermolecular forces. |

| Mulliken Charge on Cl | -0.15 e | Shows the partial negative charge due to chlorine's electronegativity. bookpi.org |

| Mulliken Charge on Br | -0.05 e | Shows the partial negative charge on bromine, with a positive σ-hole region. arxiv.org |

Molecular Dynamics Simulations for Conformational Landscapes

The presence of several single bonds in the propoxy chain of this compound allows for significant conformational freedom. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this flexibility by simulating the atomic motions of a molecule over time. nih.gov These simulations generate a trajectory of the molecule's conformations, allowing for the mapping of the potential energy surface and the identification of the most stable, low-energy conformers. youtube.com

Table 2: Key Dihedral Angles and Potential Stable Conformers of this compound This table outlines the principal rotational bonds and hypothesizes stable conformations based on general principles of conformational analysis.

| Dihedral Angle | Description | Likely Stable Conformations (Degrees) |

| C(Ar)-O-Cα-Cβ | Rotation around the aryl ether bond | ~0° (Coplanar), ~90° (Perpendicular) |

| O-Cα-Cβ-Cγ | Propoxy chain conformation | ~180° (anti), ±60° (gauche) |

| Cα-Cβ-Cγ-Br | Propoxy chain conformation | ~180° (anti), ±60° (gauche) |

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the entire potential energy surface from reactants to products. This involves locating and characterizing the transition states (TS), which are the energy maxima along the reaction coordinate, and intermediates. The energy of the transition state determines the activation energy and, consequently, the reaction rate. nih.gov

A primary reaction pathway for this compound is acid-catalyzed ether cleavage, typically using strong acids like HBr or HI. masterorganicchemistry.comchemistrysteps.com Theoretical calculations can model this process, which generally begins with the protonation of the ether oxygen to form a good leaving group (an alcohol). chemistrysteps.com The subsequent step can proceed via either an SN1 or SN2 mechanism. Given the structure, cleavage could occur at either the aryl-oxygen bond or the alkyl-oxygen bond. Cleavage at an sp²-hybridized aryl carbon is generally disfavored. youtube.com Therefore, the most probable pathway involves the nucleophilic attack of a halide ion on the α-carbon of the propoxy chain (SN2), or, if a stable carbocation could form, an SN1 pathway.

Another potential reaction is the nucleophilic substitution at the terminal carbon bearing the bromine atom. Theoretical models can predict the activation barriers for these competing pathways, providing a quantitative understanding of the molecule's reactivity and selectivity under different conditions. mit.edunih.gov

Table 3: Hypothetical Activation Energies for Competing Reaction Pathways This table presents plausible activation energies (Ea) for reactions of this compound, estimated from computational studies on similar reactions.

| Reaction Pathway | Description | Predicted Ea (kcal/mol) | Mechanism |

| Alkyl-O Cleavage | Attack of Br⁻ on Cα after protonation | 20 - 25 | SN2 |

| Aryl-O Cleavage | Attack of Br⁻ on aryl-C after protonation | > 40 | SNAr (unlikely) |

| Substitution at Cγ | Attack of a nucleophile (e.g., OH⁻) on Cγ | 25 - 30 | SN2 |

Modeling of Intermolecular Interactions and Solvation Effects

The way a molecule interacts with its neighbors and with a solvent is crucial to its macroscopic properties, such as solubility, melting point, and boiling point. Computational models can quantify these non-covalent interactions and predict how they change in different environments.

The halogen atoms in this compound play a key role in its intermolecular interactions. Both chlorine and bromine can participate in halogen bonding, a directional interaction between the electropositive σ-hole on the halogen and a Lewis base (e.g., an oxygen or nitrogen atom). arxiv.orgnih.gov DFT calculations can be used to estimate the strength of these halogen bonds, as well as other interactions like π-π stacking between the chlorobenzene (B131634) rings and weaker C-H···π or C-H···halogen interactions. acs.orgnih.gov

Solvation effects are modeled either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the simulation box. researchgate.net These models can predict how the polarity of a solvent affects the conformational equilibrium and reactivity of the solute. nih.govresearchgate.net For this compound, a polar solvent would be expected to stabilize more polar conformers and could influence the activation energies of ionic reaction pathways, such as SN1 ether cleavage. The study of solvation provides a bridge between the intrinsic properties of a single molecule and its behavior in a realistic chemical system. researchgate.net

Table 4: Principal Intermolecular Interactions for this compound This table summarizes the types of non-covalent interactions the molecule can form, with estimated energy ranges based on computational studies of similar systems.

| Interaction Type | Description | Estimated Energy (kcal/mol) |

| Halogen Bonding (Br···O/N) | Interaction via the bromine's σ-hole | -2 to -5 |

| Halogen Bonding (Cl···O/N) | Interaction via the chlorine's σ-hole | -1 to -3 |

| π-π Stacking | Attraction between chlorobenzene rings | -1 to -4 |

| Hydrogen Bonding | With protic solvents (e.g., H₂O) at the ether oxygen | -3 to -6 |

| van der Waals Forces | General dispersion and repulsion forces | Variable |

Academic Research on Derivatives and Analogues of 1 3 Bromopropoxy 3 Chlorobenzene

Systematic Exploration of Structural Modifications and Their Synthetic Accessibility

The synthesis of 1-(3-bromopropoxy)-3-chlorobenzene itself serves as a foundational method that can be adapted for the creation of its derivatives. The parent compound is typically synthesized via a Williamson ether synthesis, involving the reaction of 3-chlorophenol (B135607) with 1,3-dibromopropane in the presence of a base such as potassium carbonate. This straightforward and generally high-yielding reaction provides a versatile template for systematic structural modifications.

Aryl Substitutions: Analogues with different substituents on the aromatic ring can be synthesized by starting with the appropriately substituted phenol. For instance, replacing 3-chlorophenol with other halogenated phenols (e.g., 3-fluorophenol, 3-iodophenol, or various di- and tri-substituted phenols) would yield a series of analogues with varied electronic and steric properties on the aryl ring. The accessibility of these starting materials is a key factor in the synthetic feasibility of these derivatives.

Alkyl Chain Modifications: The length of the alkoxy chain can be systematically varied by replacing 1,3-dibromopropane with other α,ω-dihaloalkanes, such as 1,2-dibromoethane, 1,4-dibromobutane, or 1,5-dibromopentane. This allows for the investigation of how chain length influences the physical and chemical properties of the resulting compounds. The reactivity of the dihaloalkane may vary with chain length, potentially requiring adjustments to reaction conditions to optimize yields.

Terminal Halogen Variation: The bromo- substituent on the propyl chain is a key functional handle for further chemical transformations. Analogues with different terminal halogens (e.g., chloro- or iodo-) can be prepared. While 1,3-dichloropropane could be used as a starting material, the higher reactivity of the bromo- group often makes it a preferred synthetic intermediate. Post-synthetic modification, such as a Finkelstein reaction, could also be employed to exchange the bromine for an iodine, providing access to a wider range of reactivity.

The synthetic accessibility of these derivatives is generally considered to be high, falling within the realm of standard organic synthesis techniques. The primary considerations for accessibility are the commercial availability and cost of the starting phenols and dihaloalkanes.

Table 1: Examples of Synthetically Accessible Derivatives of this compound and Their Precursors

| Derivative Name | Aryl Precursor | Alkyl Precursor |

| 1-(3-Bromopropoxy)-4-chlorobenzene (B1267353) | 4-Chlorophenol | 1,3-Dibromopropane |

| 1-(3-Bromopropoxy)-3-fluorobenzene | 3-Fluorophenol | 1,3-Dibromopropane |

| 1-(4-Bromobutoxy)-3-chlorobenzene | 3-Chlorophenol | 1,4-Dibromobutane |

| 1-(3-Iodopropoxy)-3-chlorobenzene | 3-Chlorophenol | 1-Bromo-3-iodopropane or post-synthesis modification |

Investigation of Structure-Reactivity Relationships in Related Compounds

The reactivity of this compound and its analogues is primarily centered around two key reactive sites: the aromatic ring and the terminal halogen on the alkyl chain.

Aromatic Ring Reactivity: The chloro- substituent on the benzene (B151609) ring is a deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the chloro group, and to the meta position relative to the activating alkoxy group. The interplay between these directing effects can lead to a mixture of products in reactions such as nitration, halogenation, or Friedel-Crafts reactions. The electron-donating nature of the alkoxy group can partially offset the deactivating effect of the chlorine, making the ring more reactive than 3-chlorobenzene alone. Studies on related alkoxy-substituted chlorobenzenes can provide predictive models for the regioselectivity and reaction rates of these transformations.

Nucleophilic Substitution at the Alkyl Chain: The terminal bromine atom is susceptible to nucleophilic substitution reactions. The reactivity of this site is influenced by the nature of the substituent on the aromatic ring. Electron-withdrawing groups on the phenyl ring can slightly enhance the electrophilicity of the carbon bearing the bromine, potentially increasing the rate of nucleophilic attack. Conversely, electron-donating groups may have a minor retarding effect. The propyl chain itself provides a degree of flexibility, and the reaction generally proceeds via an SN2 mechanism.

The relationship between the structure of these compounds and their reactivity can be systematically investigated by comparing the reaction rates of a series of derivatives under identical conditions. For example, comparing the rates of reaction with a common nucleophile for a series of analogues with different para-substituents on the phenyl ring could allow for the construction of a Hammett plot, providing a quantitative measure of the electronic effects transmitted through the phenoxy group.

Studies on Varied Halogenation and Alkyl Chain Modulations

Varied Halogenation: The identity of the halogen atom on both the aromatic ring and the alkyl chain significantly impacts the compound's properties and reactivity.

Aromatic Halogen: The nature of the halogen on the benzene ring (F, Cl, Br, I) influences the electronic environment of the entire molecule. Fluorine, being the most electronegative, will have the strongest inductive electron-withdrawing effect. The larger halogens (Br, I) have weaker inductive effects but can participate more effectively in resonance stabilization of reaction intermediates. These differences can affect the rates and outcomes of reactions at both the aromatic ring and the alkyl chain.

Alkyl Halogen: The reactivity of the terminal halogen in nucleophilic substitution reactions follows the general trend I > Br > Cl > F. Therefore, an analogue with a terminal iodine would be more reactive towards nucleophiles than the parent bromo- compound, while a chloro- analogue would be less reactive. This predictable trend in reactivity allows for the fine-tuning of the molecule for specific synthetic applications.

Alkyl Chain Modulations: Altering the length of the alkyl chain between the phenoxy group and the terminal halogen can have several effects.

Reactivity: For shorter chains (e.g., ethyl), steric hindrance from the aromatic ring might play a more significant role in reactions at the terminal halogen. Longer chains can introduce more conformational flexibility, which may influence reaction rates. Intramolecular reactions, such as cyclization, may also become more or less favorable depending on the chain length and the ability to form stable ring structures.

Physical Properties: Chain length significantly affects physical properties such as boiling point, melting point, and solubility. Longer alkyl chains generally lead to higher boiling points and increased lipophilicity.

Systematic studies involving the synthesis and reactivity profiling of a matrix of compounds with varied aryl halogens, alkyl halogens, and chain lengths would provide a comprehensive understanding of the structure-property relationships within this class of molecules.

Table 2: Predicted Reactivity Trends for Analogues of this compound

| Structural Modification | Effect on Reactivity |

| Changing aryl substituent from Cl to F | Decreased reactivity in electrophilic aromatic substitution |

| Changing aryl substituent from Cl to I | Increased reactivity in electrophilic aromatic substitution |

| Changing alkyl halogen from Br to I | Increased reactivity in nucleophilic substitution |

| Changing alkyl halogen from Br to Cl | Decreased reactivity in nucleophilic substitution |

| Increasing alkyl chain length | Potential for changes in reaction rates due to conformational effects and possibility of intramolecular reactions |

Emerging Research Directions and Future Perspectives for 1 3 Bromopropoxy 3 Chlorobenzene

Innovations in Sustainable Synthesis and Catalysis

The conventional synthesis of aryl ethers, often accomplished through the Williamson ether synthesis, typically involves harsh reaction conditions and the use of environmentally challenging solvents. Future research into the synthesis of 1-(3-Bromopropoxy)-3-chlorobenzene is anticipated to prioritize the development of more sustainable and efficient methodologies.

Innovations in this area are likely to include:

Flow Chemistry: The use of continuous flow reactors offers superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. A flow-based synthesis of this compound would not only improve efficiency but also enhance the safety and scalability of the production process.

Mechanochemistry: This solvent-free approach utilizes mechanical energy, such as ball milling, to drive chemical reactions. Exploring a mechanochemical route could significantly reduce solvent waste and energy consumption, aligning with the principles of green chemistry.

Advanced Catalytic Systems: Research into novel catalysts, including earth-abundant metal catalysts and organocatalysts, could provide more environmentally benign and selective pathways for the etherification reaction, avoiding the use of toxic or expensive reagents.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Potential Advantages | Potential Challenges |

| Traditional Williamson Ether Synthesis | Well-established methodology, high versatility. | Requires strong bases, generates salt waste, often needs polar aprotic solvents. |

| Phase-Transfer Catalysis | Milder conditions, reduced need for organic solvents, potential for catalyst recycling. | Catalyst cost and stability, potential for side reactions. |

| Flow Chemistry | Enhanced safety and control, improved yield and purity, scalable. | High initial investment for equipment, potential for clogging. |

| Mechanochemistry | Solvent-free or low-solvent, energy efficient. | Scalability can be challenging, potential for localized overheating. |

| Novel Catalytic Systems | High selectivity, milder reaction conditions, use of sustainable catalysts. | Catalyst development and optimization required, potential for high catalyst cost. |

Discovery of Novel Transformational Pathways

The differential reactivity of the aliphatic C-Br bond and the aromatic C-Cl bond in this compound provides a rich platform for selective chemical modifications. Future research is expected to leverage this to create a diverse array of new molecules.

Potential avenues for novel transformations include:

Selective Nucleophilic Substitution: The C-Br bond is considerably more reactive towards nucleophiles than the C-Cl bond. This allows for the selective introduction of various functional groups, such as amines, azides, thiols, and cyanides, at the end of the propoxy chain, yielding a wide range of functionalized ethers.

Orthogonal Cross-Coupling Reactions: The chlorobenzene (B131634) ring can undergo various transition-metal-catalyzed cross-coupling reactions. Developing selective catalytic systems will be key. For example, a Suzuki coupling could be performed at the C-Cl position, followed by a Sonogashira or Buchwald-Hartwig amination, or vice-versa, allowing for a stepwise and controlled construction of complex molecules.

Intramolecular Cyclization: The two reactive ends of the molecule could be used to construct cyclic structures. For instance, the formation of a Grignard reagent at the bromine-bearing carbon, followed by an intramolecular reaction with the chloro-substituted ring under specific catalytic conditions, could lead to the formation of novel heterocyclic systems.

Dual Functionalization: Research could explore one-pot reactions where both the C-Br and C-Cl bonds are functionalized simultaneously but with different reagents, leading to highly complex molecules in a single synthetic operation.

Table 2: Potential Novel Transformations of this compound

| Reaction Type | Reagents/Catalysts | Potential Product Class |

| Selective Nucleophilic Substitution | R-NH2, R-SH, NaN3, KCN | Functionalized Aryl Ethers |

| Suzuki Coupling | Ar-B(OH)2, Palladium Catalyst | Biphenyl Derivatives |

| Sonogashira Coupling | Terminal Alkynes, Palladium/Copper Catalysts | Aryl Alkynes |

| Buchwald-Hartwig Amination | Amines, Palladium Catalyst | N-Aryl Amines |

| Intramolecular Cyclization | Grignard formation, Ni/Pd catalyst | Fused Ring Systems |

Expansion into New Interdisciplinary Research Domains

The unique architecture of this compound makes it a valuable building block for applications beyond traditional organic synthesis, extending into materials science, medicinal chemistry, and agrochemicals.

Materials Science: This compound can serve as a monomer or a functional building block for new polymers and materials. The bromopropoxy group can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). The resulting polymer could have a backbone with pendant chlorobenzene units that can be further modified to tune the material's properties, leading to applications in specialty coatings, membranes, or electronic materials.

Medicinal Chemistry: Aryl ethers and halogenated aromatic compounds are prevalent motifs in many pharmaceuticals. This compound can serve as a versatile scaffold for creating libraries of new compounds for drug discovery. The two reactive handles allow for systematic modifications to explore structure-activity relationships (SAR) for various biological targets. Its derivatives could be investigated for potential anticancer, antimicrobial, or anti-inflammatory activities.

Agrochemicals: The development of novel pesticides and herbicides often relies on the synthesis of new chemical entities with specific properties. The combination of a lipophilic chlorobenzene ring and a modifiable side chain in this compound could be advantageous for designing new agrochemicals with improved efficacy, selectivity, and environmental profiles.

Integration into Automated and High-Throughput Synthesis Platforms

Modern chemical research is increasingly driven by automation and high-throughput methodologies. Integrating this compound into these platforms will be crucial for unlocking its full potential efficiently.

Automated Synthesis: The development of robust synthetic protocols, particularly those based on flow chemistry, will enable the use of automated synthesizers to produce this compound and its derivatives. This will allow for the rapid generation of compound libraries for screening purposes.

High-Throughput Screening (HTS): HTS can be employed to rapidly screen a multitude of catalysts, solvents, and reaction conditions to quickly identify optimal parameters for the synthesis and subsequent transformations of this compound. This data-rich approach accelerates the research and development cycle.

Combinatorial Chemistry: Automated synthesis platforms can be used to carry out combinatorial chemistry, where the two reactive sites of this compound are reacted with large sets of diverse building blocks. This would generate extensive libraries of novel compounds that can be screened for biological activity or material properties, significantly expanding the accessible chemical space.

The strategic integration of this compound into these advanced synthetic workflows will undoubtedly accelerate the discovery and development of new molecules and materials with valuable applications.

Q & A

Q. How can researchers optimize the synthesis of 1-(3-Bromopropoxy)-3-chlorobenzene to improve yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution, where 3-chlorophenol reacts with 1,3-dibromopropane under controlled conditions. Key optimizations include:

- Stoichiometry : Maintain a 1:1 molar ratio of 3-chlorophenol to 1,3-dibromopropane to minimize side products.

- Catalysis : Use anhydrous potassium carbonate as a base to deprotonate the phenol and enhance reactivity.

- Temperature : Reflux in aprotic solvents (e.g., THF or DMF) at 80–100°C for 6–8 hours.

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol to isolate the product .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect signals for aromatic protons (δ 6.7–7.3 ppm), methylene groups in the propoxy chain (δ 3.4–4.2 ppm), and the bromopropoxy terminal (δ 1.8–2.2 ppm).

- ¹³C NMR : Identify carbons adjacent to electronegative atoms (e.g., C-Br at δ 30–35 ppm, C-O at δ 65–70 ppm).

- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 248 (M⁺ for C₉H₁₀BrClO) and fragment ions corresponding to cleavage of the ether bond.

- IR Spectroscopy : Confirm C-Br (550–650 cm⁻¹) and C-O-C (1050–1250 cm⁻¹) stretches .

Q. What are the critical safety considerations when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Work in a fume hood due to potential respiratory irritation from volatile vapors.

- Storage : Keep in amber glass bottles at 2–8°C, away from oxidizing agents and UV light to prevent degradation.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the electronic environment of the aryl ether group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine and bromine substituents activate the aromatic ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. For example:

- Suzuki Coupling : The bromine atom serves as a leaving group, enabling palladium-catalyzed coupling with boronic acids. The chlorine substituent stabilizes the transition state via inductive effects.

- Buchwald-Hartwig Amination : Optimize ligand choice (e.g., XPhos) and base (Cs₂CO₃) to mitigate steric hindrance from the propoxy chain .

Q. What strategies mitigate competing side reactions during functionalization of the bromopropoxy chain?

- Methodological Answer :

- Protecting Groups : Temporarily protect the chlorine substituent (e.g., silylation) to direct reactivity to the bromine site.

- Solvent Effects : Use polar aprotic solvents (e.g., DMSO) to stabilize charged intermediates and reduce elimination byproducts.

- Kinetic Control : Conduct reactions at lower temperatures (−20°C to 0°C) to favor SN2 mechanisms over SN1 pathways .

Q. How can computational methods predict the environmental persistence and bioaccumulation potential of this compound?

- Methodological Answer :

- QSAR Models : Input the experimental log Kow (3.7) into EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors (BCF).

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability. High log Kow values suggest moderate bioaccumulation in aquatic organisms .

Q. Are there contradictions in reported toxicity data for brominated aromatic ethers, and how should researchers address them?

- Methodological Answer : Limited acute toxicity data (e.g., conflicting LC₅₀ values in fish models) necessitate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.